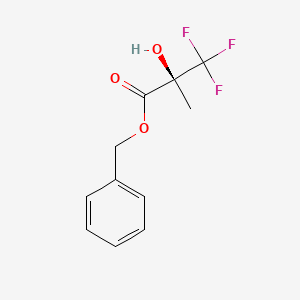
(S)-2-(トリフルオロメチル)-2-ヒドロキシプロパノエートベンジル
概要
説明
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is a chiral compound featuring a trifluoromethyl group, a hydroxy group, and a benzyl ester
科学的研究の応用
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has several scientific research applications:
作用機序
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals and agrochemicals . They might interact with various enzymes or receptors in the body, but without specific studies, it’s hard to identify the primary targets and their roles.
Mode of Action
The trifluoromethyl group in the compound can affect the compound’s stability, lipophilicity, and electronic properties, which could influence how it interacts with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. The metabolism of organofluorines by microorganisms has been studied, and these studies might provide some insights into the potential biochemical pathways involved .
Pharmacokinetics
Compounds with similar structures often show good oral absorption and the ability to cross lipid barriers .
Result of Action
Organofluorine compounds are often biologically active and can have various effects depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with various enzymes and proteins. Notably, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often result in the formation of stable enzyme-substrate complexes, facilitating the study of enzyme kinetics and mechanisms .
Cellular Effects
The effects of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This results in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. Additionally, prolonged exposure to (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate in animal models vary with dosage. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in rodent models have demonstrated a threshold effect, where doses above a certain level result in significant adverse effects, such as liver and kidney damage .
Metabolic Pathways
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The trifluoromethyl group enhances the compound’s resistance to metabolic degradation, resulting in prolonged activity within the body. Additionally, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Once inside the cell, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can interact with intracellular transport proteins, facilitating its distribution to various cellular compartments. This distribution pattern is crucial for its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is primarily within the cytoplasm and mitochondria. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, where it exerts its biochemical effects. Within the mitochondria, (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate can influence mitochondrial function and energy production, further highlighting its role in cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and trifluoromethyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.
化学反応の分析
Types of Reactions
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of benzyl 2-(trifluoromethyl)-2-oxo-propanoate.
Reduction: Formation of benzyl 2-(trifluoromethyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
α-Trifluoromethylstyrene Derivatives: These compounds share the trifluoromethyl group and are used in similar applications.
Trifluoromethyl Ketones: Known for their use in pharmaceuticals and agrochemicals.
Uniqueness
(S)-benzyl 2-(trifluoromethyl)-2-hydroxypropanoate is unique due to its chiral nature and the presence of both a trifluoromethyl group and a hydroxy group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
benzyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXABZSYXRCJO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


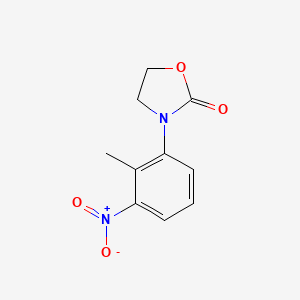
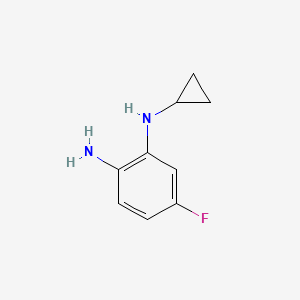
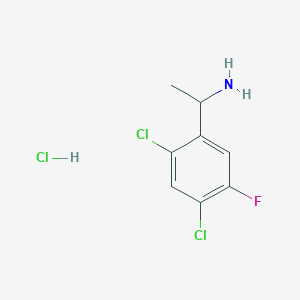
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)

![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
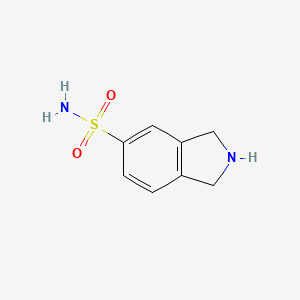


![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)



![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
